molecular formula C26H41N5O7 B15194487 Z-Asn-Sta-Ile-NH2 CAS No. 121850-02-0

Z-Asn-Sta-Ile-NH2

Cat. No.: B15194487
CAS No.: 121850-02-0
M. Wt: 535.6 g/mol
InChI Key: IMVXBBMHHNFUIY-WGLQCKHLSA-N
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Description

Z-Asn-Sta-Ile-NH2 is a synthetic peptide composed of four amino acids: Z-asparagine, statine, isoleucine, and an amide group at the C-terminus. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asn-Sta-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (isoleucine) to a solid resin. The subsequent amino acids (statine and Z-asparagine) are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-Asn-Sta-Ile-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide may be susceptible to oxidation, particularly at the statine residue.

    Reduction: Reduction reactions can modify the peptide’s structure and potentially alter its biological activity.

    Substitution: Substitution reactions can be used to introduce different functional groups into the peptide, enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.

Scientific Research Applications

Z-Asn-Sta-Ile-NH2 has several scientific research applications:

    Chemistry: The peptide can be used as a model compound for studying peptide synthesis and modification techniques.

    Biology: It may serve as a tool for investigating protein-protein interactions and enzyme-substrate relationships.

    Medicine: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.

    Industry: this compound can be utilized in the development of novel biomaterials and biotechnological applications.

Mechanism of Action

The mechanism of action of Z-Asn-Sta-Ile-NH2 involves its interaction with specific molecular targets and pathways. The peptide may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    Z-Asn-Sta-Val-NH2: Similar in structure but with valine instead of isoleucine.

    Z-Asn-Sta-Leu-NH2: Contains leucine instead of isoleucine.

    Z-Asn-Sta-Phe-NH2: Features phenylalanine in place of isoleucine.

Uniqueness

Z-Asn-Sta-Ile-NH2 is unique due to its specific amino acid sequence and the presence of statine, which imparts distinct biological properties. The combination of these residues can influence the peptide’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

121850-02-0

Molecular Formula

C26H41N5O7

Molecular Weight

535.6 g/mol

IUPAC Name

benzyl N-[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]carbamate

InChI

InChI=1S/C26H41N5O7/c1-5-16(4)23(24(28)35)31-22(34)13-20(32)18(11-15(2)3)29-25(36)19(12-21(27)33)30-26(37)38-14-17-9-7-6-8-10-17/h6-10,15-16,18-20,23,32H,5,11-14H2,1-4H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,37)(H,31,34)/t16-,18-,19-,20-,23-/m0/s1

InChI Key

IMVXBBMHHNFUIY-WGLQCKHLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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